4-(Benzyloxy)-2-fluorobenzoyl chloride
Description
4-(Benzyloxy)-2-fluorobenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the ortho-position (C2) and a benzyloxy group at the para-position (C4) on the aromatic ring. Its molecular formula is C₁₄H₁₀ClFO₂, with a calculated molecular weight of 264.67 g/mol. As an acyl chloride, it is highly reactive in nucleophilic substitution reactions, making it valuable in organic synthesis, particularly for introducing fluorinated benzoyl moieties into target molecules. The benzyloxy group acts as a protective moiety, enhancing steric bulk and lipophilicity, while the fluorine atom contributes electron-withdrawing effects, modulating electrophilicity at the carbonyl carbon .
Properties
CAS No. |
114045-97-5 |
|---|---|
Molecular Formula |
C14H10ClFO2 |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-fluoro-4-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)12-7-6-11(8-13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LXPBNLDKNBAADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Reactivity and Stability
- Electronic Effects: The fluorine atom at C2 in this compound withdraws electron density via induction, increasing the electrophilicity of the carbonyl carbon. However, the benzyloxy group at C4 donates electron density through resonance, partially counteracting this effect .
Steric Effects :
- The bulky benzyloxy group in this compound hinders nucleophilic attack, reducing reactivity compared to 4-fluoro-2-hydroxybenzoyl chloride, where the smaller hydroxyl group imposes less steric resistance .
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